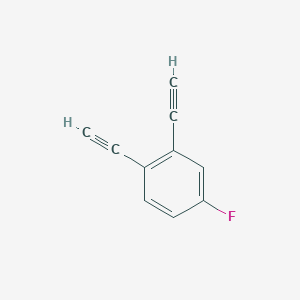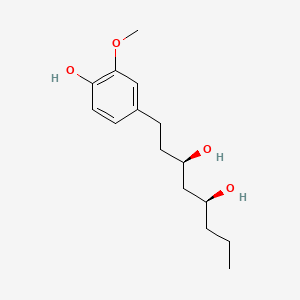
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a phenyl ring substituted with a hydroxy group and a methoxy group, as well as an octane chain with two hydroxyl groups at the third and fifth positions. The stereochemistry is specified as (3R,5S), indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-hydroxy-3-methoxybenzaldehyde.
Grignard Reaction: The phenyl derivative undergoes a Grignard reaction with an appropriate Grignard reagent to form a secondary alcohol.
Hydroxylation: The secondary alcohol is then subjected to hydroxylation to introduce the hydroxyl groups at the third and fifth positions of the octane chain.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the (3R,5S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalyst Selection: Chiral catalysts or enzymes may be employed to achieve the desired stereochemistry.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-1-(4-hydroxyphenyl)octane-3,5-diol: Lacks the methoxy group on the phenyl ring.
(3R,5S)-1-(4-methoxyphenyl)octane-3,5-diol: Lacks the hydroxy group on the phenyl ring.
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)hexane-3,5-diol: Has a shorter carbon chain.
Uniqueness
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the (3R,5S) configuration, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C15H24O4 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol |
InChI |
InChI=1S/C15H24O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12-13,16-18H,3-5,7,10H2,1-2H3/t12-,13+/m0/s1 |
InChI Key |
SVZGCYLXISBVQK-QWHCGFSZSA-N |
Isomeric SMILES |
CCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)O)O |
Canonical SMILES |
CCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)

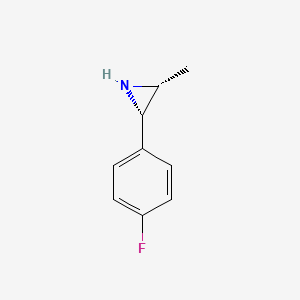
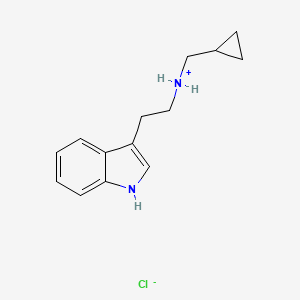
![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
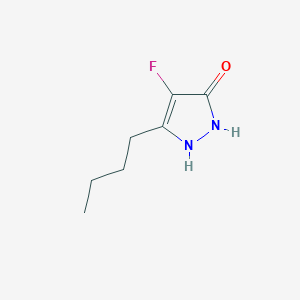
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
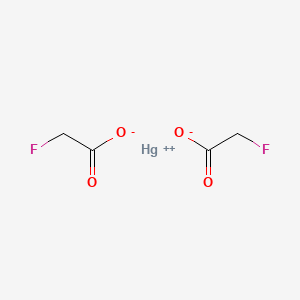
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
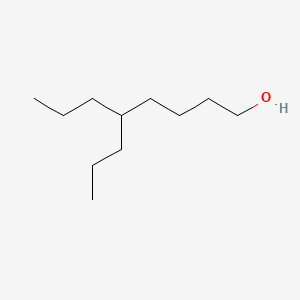
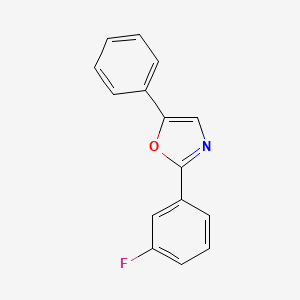
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
